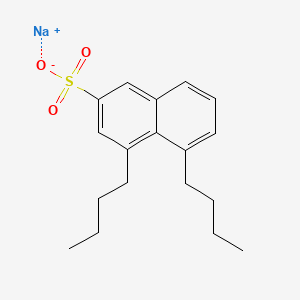![molecular formula C27H23N3O3 B570697 1h-Imidazo[1,2-a]indeno[1,2-e]pyrazin-1-one,5,5a,10,10a-tetrahydro-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-4-(phenylmethyl)- CAS No. 114540-25-9](/img/structure/B570697.png)
1h-Imidazo[1,2-a]indeno[1,2-e]pyrazin-1-one,5,5a,10,10a-tetrahydro-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-4-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1h-Imidazo[1,2-a]indeno[1,2-e]pyrazin-1-one,5,5a,10,10a-tetrahydro-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-4-(phenylmethyl)- is a complex organic compound with a unique structure that includes multiple rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Imidazo[1,2-a]indeno[1,2-e]pyrazin-1-one,5,5a,10,10a-tetrahydro-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-4-(phenylmethyl)- typically involves multiple steps, including the formation of the triazatetracyclo structure and the introduction of the benzyl and hydroxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
1h-Imidazo[1,2-a]indeno[1,2-e]pyrazin-1-one,5,5a,10,10a-tetrahydro-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-4-(phenylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and hydroxyphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
1h-Imidazo[1,2-a]indeno[1,2-e]pyrazin-1-one,5,5a,10,10a-tetrahydro-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-4-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1h-Imidazo[1,2-a]indeno[1,2-e]pyrazin-1-one,5,5a,10,10a-tetrahydro-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Benzyl-3-phenacylsulfanyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one .
- 5-(3-Hydroxyphenyl)-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),10,12,14-pentaene-3,8-dione.
Uniqueness
1h-Imidazo[1,2-a]indeno[1,2-e]pyrazin-1-one,5,5a,10,10a-tetrahydro-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-4-(phenylmethyl)- is unique due to its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
114540-25-9 |
|---|---|
Formule moléculaire |
C27H23N3O3 |
Poids moléculaire |
437.499 |
InChI |
InChI=1S/C27H23N3O3/c31-19-8-6-17(7-9-19)13-23-27(33)30-24-15-18-14-20(32)10-11-21(18)25(24)28-22(26(30)29-23)12-16-4-2-1-3-5-16/h1-11,14,24-25,28,31-32H,12-13,15H2 |
Clé InChI |
FOANNEDRDHNQHA-UHFFFAOYSA-N |
SMILES |
C1C2C(C3=C1C=C(C=C3)O)NC(=C4N2C(=O)C(=N4)CC5=CC=C(C=C5)O)CC6=CC=CC=C6 |
Synonymes |
1H-Imidazo[1,2-a]indeno[1,2-e]pyrazin-1-one, 5,5a,10,10a-tetrahydro-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-4-(phenylmethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)








